1,1,3,3-Tetraphenylpropan-2-one
Description
1,1,3,3-Tetraphenylpropan-2-one is a sterically hindered ketone featuring four phenyl groups attached to the 1st and 3rd carbon atoms of a propan-2-one backbone. Such compounds are often utilized in organic synthesis as intermediates or precursors for pharmaceuticals and materials science due to their bulky aromatic substituents, which influence electronic and steric effects .
Properties
CAS No. |
7476-11-1 |
|---|---|
Molecular Formula |
C27H22O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,1,3,3-tetraphenylpropan-2-one |
InChI |
InChI=1S/C27H22O/c28-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
InChI Key |
IWKHKRWVNCYEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraphenylpropan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of benzene with 1,3-diphenylpropan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetraphenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,1,3,3-Tetraphenylpropan-2-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraphenylpropan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
2-Methyl-1,1,3,3-Tetraphenylpropan-2-ol
Structural Differences :
- Functional Group : Contains a hydroxyl (-OH) group instead of a ketone (=O) at the 2nd position.
- Substituents : Additional methyl group at the 2nd carbon.
Key Properties :
- Synthesis : Prepared via double addition of diphenylmethyllithium to ethyl acetate, yielding a 406–408 K melting point and distinct NMR signals (e.g., 7.21–7.45 ppm for aromatic protons) .
- Crystal Structure : Dihedral angles between phenyl groups range from 84.1° to 115.0°, indicating significant steric hindrance .
The methyl group further adds steric bulk, which may reduce reactivity in nucleophilic additions.
1,1,3,3-Tetrachloroacetone (TCA)
Structural Differences :
- Substituents : Chlorine atoms replace phenyl groups, resulting in a smaller, electronegative structure.
Key Properties :
- Formula : C₃H₂Cl₄O (MW: 195.86 g/mol).
- Reactivity : Chlorine atoms enhance electrophilicity, making TCA reactive in substitution reactions.
Comparison :
TCA’s lower molecular weight and electronegative substituents increase its volatility and reactivity compared to the tetraphenyl derivative. The phenyl groups in 1,1,3,3-Tetraphenylpropan-2-one would confer higher thermal stability but lower solubility in aqueous media .
1-(3-(Methylthio)phenyl)propan-2-one
Structural Differences :
- Substituents : Features a methylthio (-SMe) group on the aromatic ring.
Key Properties :
- Formula : C₁₀H₁₂OS (MW: 180.27 g/mol).
- Spectral Data : Expected IR peaks for C=O (~1700 cm⁻¹) and S-C (~700 cm⁻¹) bonds.
Comparison :
The methylthio group introduces sulfur-based nucleophilicity, which could facilitate unique reaction pathways (e.g., thiol-ene reactions). In contrast, the tetraphenyl derivative’s aryl groups would dominate π-π interactions, influencing crystallinity .
Fluorinated Analogs (e.g., Compound 41 in )
Structural Differences :
- Substituents: Contains tetrafluoro and hexafluoropropanol groups.
Key Properties :
- Synthesis : Prepared via a low-yield (33%) reaction involving iodonium salt and Na₂CO₃.
- Stability : Fluorine atoms enhance thermal and chemical stability.
Comparison :
Fluorinated compounds exhibit distinct electronic properties (e.g., strong C-F bonds), whereas the tetraphenyl derivative’s aryl groups may engage in supramolecular interactions (e.g., van der Waals forces) .
Data Tables
Table 1. Structural and Physical Property Comparison
*Inferred properties based on structural analogs.
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